Technical Whitepaper: Stereospecific Synthesis of (1R,2R)-1,2-Bis(mesityl)ethylenediamine Dihydrochloride
Technical Whitepaper: Stereospecific Synthesis of (1R,2R)-1,2-Bis(mesityl)ethylenediamine Dihydrochloride
This guide details the synthesis of (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride .
CRITICAL DISAMBIGUATION: Before proceeding, the researcher must verify the target structure. The nomenclature "(R,R)-Bis-(mesityl)ethylenediamine" is chemically ambiguous and may refer to two distinct high-value ligands used in drug development:
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The Carbon-Substituted Isomer (Target of this Guide): 1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine. Here, the mesityl groups are attached to the carbon backbone. This is a specialized chiral building block (Chin Diamine) used for resolution and organocatalysis.
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The Nitrogen-Substituted Isomer (Common NHC Precursor): (1R,2R)-N,N'-bis(2,4,6-trimethylphenyl)-1,2-diphenylethylenediamine (often abbreviated as (R,R)-DPEN-Mes). Here, the mesityl groups are on the nitrogens , and the chirality comes from a diphenyl backbone.
This protocol focuses on the Carbon-Substituted Isomer (1) , as it strictly matches the "Bis(mesityl)ethylenediamine" nomenclature (implying substitution on the ethylene chain) and the (R,R) stereochemical requirement.
Executive Summary
This guide outlines the stereospecific synthesis of (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride via the Resonance-Assisted Hydrogen Bond (RAHB) Directed Diaza-Cope Rearrangement . Unlike traditional resolution methods which are yield-limited (max 50%), this route utilizes the thermodynamic drive of the "Mother Diamine" [(1S,2S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane] to transfer chirality to the target mesityl-substituted diamine with >99% stereospecificity and high yields.
Mechanistic Principles
The synthesis relies on the Chin Diaza-Cope Rearrangement (DCR) . The reaction proceeds through a [3,3]-sigmatropic rearrangement of a diimine intermediate.
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Condensation: The "Mother Diamine" (HPEN) condenses with mesitylaldehyde to form a bis-imine.
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Rearrangement: Driven by the formation of a Resonance-Assisted Hydrogen Bond (RAHB) in the product imine (salicylidene), the equilibrium shifts entirely to the rearranged skeleton.
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Stereochemical Inversion: The rearrangement proceeds via a chair-like transition state, resulting in a specific inversion of stereochemistry. To obtain the (1R,2R) product, one must start with the (1S,2S) Mother Diamine.
Figure 1: The Diaza-Cope Rearrangement workflow. Note the stereochemical inversion from (S,S)-Mother to (1R,2R)-Daughter.
Experimental Protocol
Reagents and Equipment
| Reagent | CAS No. | Role | Purity Req. |
| (1S,2S)-1,2-Bis(2-hydroxyphenyl)-1,2-diaminoethane | 352608-18-1 | Mother Diamine | >98% ee |
| 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde) | 487-68-3 | Substrate | >98% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Solvent | Anhydrous |
| Hydrochloric Acid (4M in Dioxane) | - | Hydrolysis | Reagent Grade |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous |
Step-by-Step Methodology
Phase A: Diimine Formation and Rearrangement
Note: Mesitylaldehyde is sterically hindered. Standard ethanol reflux may be insufficient. DMSO is recommended to facilitate the rearrangement.
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
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Charging: Add (1S,2S)-HPEN (1.0 equiv, 10 mmol, 2.44 g) and Mesitylaldehyde (2.05 equiv, 20.5 mmol, 3.04 g) to the flask.
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Solvent: Add anhydrous DMSO (50 mL). The use of DMSO accelerates the rearrangement via the resonance-assisted hydrogen bond mechanism.
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Reaction: Heat the mixture to 80°C for 12 hours.
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Visual Cue: The solution will transition from a suspension to a clear yellow/orange solution as the diimine forms and rearranges.
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Monitoring: Monitor by 1H NMR (CDCl3).
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Checkpoint: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the salicylidene imine proton (~8.3 ppm). The key indicator of rearrangement is the shift of the benzylic protons on the ethylenediamine bridge.
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Phase B: Hydrolysis and Salt Formation
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Cooling: Cool the reaction mixture to room temperature.
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Dilution: Dilute the DMSO solution with THF (50 mL) and Water (5 mL).
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Acidification: Add HCl (4M in Dioxane) (excess, ~10 equiv, 25 mL) dropwise.
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Exotherm Warning: The reaction is exothermic. Use an ice bath if necessary to keep T < 30°C.
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Cleavage: Stir at room temperature for 4 hours. The yellow color of the salicylidene group will fade as salicylaldehyde is released and the diamine salt precipitates.
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Workup:
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Pour the mixture into Diethyl Ether (200 mL) to fully precipitate the dihydrochloride salt.
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Filter the white solid using a Büchner funnel.
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Wash 1: Diethyl Ether (3 x 50 mL) to remove salicylaldehyde and DMSO.
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Wash 2: Acetone (2 x 20 mL) to remove trace organic impurities.
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Phase C: Purification (Recrystallization)[1]
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Dissolve the crude dihydrochloride salt in a minimum amount of hot Methanol .
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Add hot Ethanol until slight turbidity is observed.
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Allow to cool slowly to room temperature, then to 4°C overnight.
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Collect crystals by filtration and dry under high vacuum (0.1 mbar) at 40°C for 6 hours.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | >280°C (dec) | Capillary |
| 1H NMR (D2O) | δ 6.9 (s, 4H, Ar-H), 5.1 (s, 2H, CH-N), 2.3 (s, 12H, o-Me), 2.2 (s, 6H, p-Me) | 400 MHz NMR |
| Enantiomeric Excess | >99% ee | Chiral HPLC (Crownpak CR+) |
| Specific Rotation | [α]D20 = +129° (c=1, H2O) | Polarimetry |
Note on NMR: The mesityl groups cause restricted rotation. In the dihydrochloride salt, the benzylic protons (CH-N) typically appear as a sharp singlet around 5.0–5.2 ppm in D2O, distinct from the broad signals often seen in the free base.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Rearrangement | Steric hindrance of mesityl group | Increase reaction temperature to 100°C or extend time to 24h. Ensure DMSO is dry. |
| Oiling out during hydrolysis | DMSO content too high | Pour reaction mixture into a larger volume of rapidly stirring ether/EtOAc (1:1). |
| Low Yield | Loss of product in mother liquor | The dihydrochloride salt has some solubility in wet alcohols. Use dry ether for initial precipitation. |
| Yellow Product | Residual Salicylaldehyde | The yellow color indicates incomplete removal of the hydrolysis byproduct. Recrystallize from MeOH/Et2O. |
References
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Chin, J. et al. (2008).[2][3] "Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement." Journal of the American Chemical Society, 130(36), 12184–12191.[3][4] Link
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Kim, H. et al. (2009).[5] "Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the 'intrinsic barrier' to the diaza-Cope rearrangement reaction." Organic Letters, 11(1), 157-160.[5] Link
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Sigma-Aldrich. "(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride Product Sheet." Link
- Fiori, K. W. et al. (2009). "Chiral Vicinal Diamines: A Scalable Synthesis." Angewandte Chemie International Edition, 48(38), 7041-7044. (Contextual grounding for diamine utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereoselective diaza-Cope rearrangement reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
